
1-(Cyclohexylamino)-3-((1,2,3-trimethyl-1H-indol-4-yl)oxy)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylamino)-3-((1,2,3-trimethyl-1H-indol-4-yl)oxy)-2-propanol hydrochloride is a synthetic organic compound. It is characterized by the presence of a cyclohexylamino group, a trimethylindole moiety, and a propanol backbone. This compound is typically used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylamino)-3-((1,2,3-trimethyl-1H-indol-4-yl)oxy)-2-propanol hydrochloride generally involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Attachment of the Cyclohexylamino Group: This step typically involves the reaction of the indole derivative with cyclohexylamine under suitable conditions.
Formation of the Propanol Backbone: The final step involves the reaction of the intermediate product with a propanol derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclohexylamino)-3-((1,2,3-trimethyl-1H-indol-4-yl)oxy)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-(Cyclohexylamino)-3-((1,2,3-trimethyl-1H-indol-4-yl)oxy)-2-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohexylamino)-3-((1,2,3-trimethyl-1H-indol-4-yl)oxy)-2-propanol hydrochloride would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s effects would be mediated through pathways involving these targets, leading to various biological or chemical outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Cyclohexylamino)-3-(indol-4-yloxy)-2-propanol hydrochloride
- 1-(Cyclohexylamino)-3-(1H-indol-4-yloxy)-2-propanol hydrochloride
Uniqueness
1-(Cyclohexylamino)-3-((1,2,3-trimethyl-1H-indol-4-yl)oxy)-2-propanol hydrochloride is unique due to the presence of the trimethylindole moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
76410-33-8 |
|---|---|
Fórmula molecular |
C20H31ClN2O2 |
Peso molecular |
366.9 g/mol |
Nombre IUPAC |
1-(cyclohexylamino)-3-(1,2,3-trimethylindol-4-yl)oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C20H30N2O2.ClH/c1-14-15(2)22(3)18-10-7-11-19(20(14)18)24-13-17(23)12-21-16-8-5-4-6-9-16;/h7,10-11,16-17,21,23H,4-6,8-9,12-13H2,1-3H3;1H |
Clave InChI |
GPZXEYCKAYMLAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=C1C(=CC=C2)OCC(CNC3CCCCC3)O)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


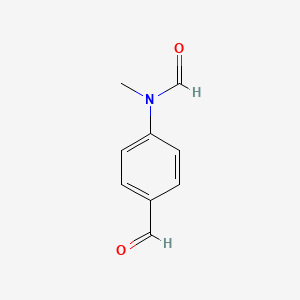

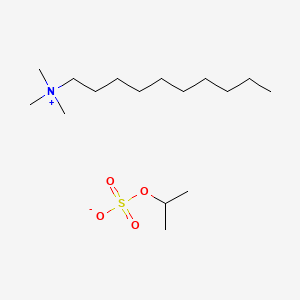

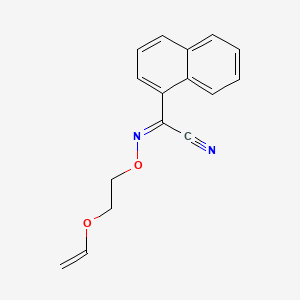
![[(2S,3R)-3-decyloxiran-2-yl]methanol](/img/structure/B14451259.png)
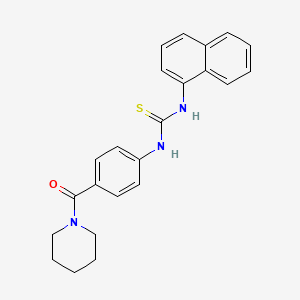
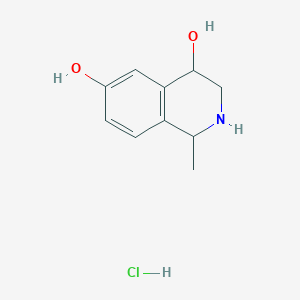

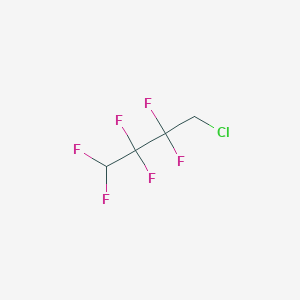
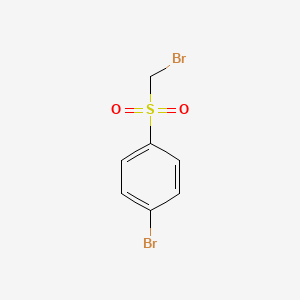

![1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14451288.png)

